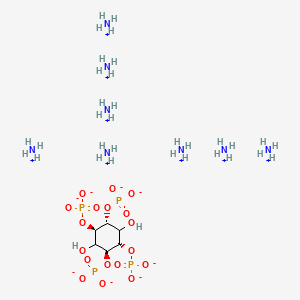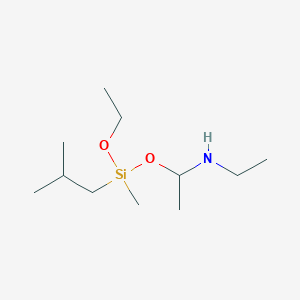
(3-(1H-Imidazol-1-IL)fenil)metanamina
Descripción general
Descripción
(3-(1H-Imidazol-1-YL)phenyl)methanamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound (3-(1H-Imidazol-1-YL)phenyl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-(1H-Imidazol-1-YL)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-Imidazol-1-YL)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antifúngicas
(E)-3-[4-(1H-Imidazol-1-il)fenil]-1-(4-metilfenil)prop-2-en-1-ona: , sintetizada a través de la condensación de Claisen–Schmidt, exhibe prometedoras propiedades antifúngicas. Específicamente, se ha demostrado que es eficaz contra Aspergillus fumigatus, el agente causante de la aspergilosis pulmonar . Este compuesto podría ser valioso para estudios adicionales de actividad anti-aspergillus.
Inhibición de EGFR para Terapia Anticancerígena
El receptor del factor de crecimiento epidérmico (EGFR) juega un papel crítico en la regulación del ciclo celular y es un objetivo prometedor para los fármacos anticancerígenos. Se están diseñando y sintetizando inhibidores innovadores de EGFR basados en compuestos que contienen imidazol, incluyendo (3-(1H-Imidazol-1-IL)fenil)metanamina, para aplicaciones potenciales en terapia contra el cáncer .
Inhibición de la Detección de Quórum en Patógenos Bacterianos
Ciertos derivados del imidazol han mostrado promesa en el bloqueo de las vías de detección de quórum (QS) en patógenos bacterianos. Por ejemplo, el bloqueo farmacológico exitoso de la recepción de la señal AQ a nivel de PqsR conduce a una reducción de la transcripción de genes específicos, incluidos los genes pqsA-lux. Estos compuestos podrían explorarse más a fondo por su potencial terapéutico .
Actividad Anti-Candida
Otro derivado, (E)-3-(1H-imidazol-1-il)-1-fenilpropan-1-ona O-4-clorobenzoil oxima, demostró una potente actividad anti-Candida albicans con un valor de concentración inhibitoria mínima (MIC) inferior al del fluconazol y el miconazol. Esto sugiere su potencial como nuevo agente anti-Candida .
Análisis Bioquímico
Biochemical Properties
(3-(1H-Imidazol-1-YL)phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of (3-(1H-Imidazol-1-YL)phenyl)methanamine on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate specific signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (3-(1H-Imidazol-1-YL)phenyl)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes that either enhance or inhibit the activity of the enzyme. Additionally, (3-(1H-Imidazol-1-YL)phenyl)methanamine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(1H-Imidazol-1-YL)phenyl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-(1H-Imidazol-1-YL)phenyl)methanamine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of (3-(1H-Imidazol-1-YL)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of (3-(1H-Imidazol-1-YL)phenyl)methanamine in therapeutic applications .
Metabolic Pathways
(3-(1H-Imidazol-1-YL)phenyl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s metabolism can lead to the production of active or inactive metabolites, which can further modulate its biological effects .
Transport and Distribution
The transport and distribution of (3-(1H-Imidazol-1-YL)phenyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of (3-(1H-Imidazol-1-YL)phenyl)methanamine can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
(3-(1H-Imidazol-1-YL)phenyl)methanamine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for understanding the precise mechanisms through which (3-(1H-Imidazol-1-YL)phenyl)methanamine exerts its biological effects .
Propiedades
IUPAC Name |
(3-imidazol-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMGJUHDNSODLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696832 | |
| Record name | 1-[3-(1H-Imidazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-11-3 | |
| Record name | 1-[3-(1H-Imidazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(1H-imidazol-1-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504156.png)
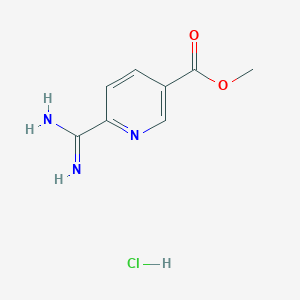
![(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B1504171.png)
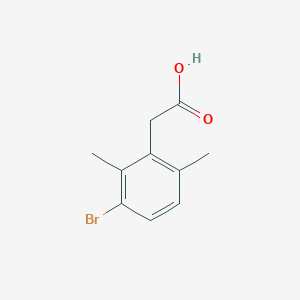
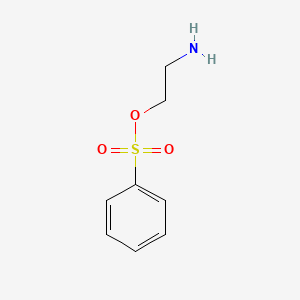
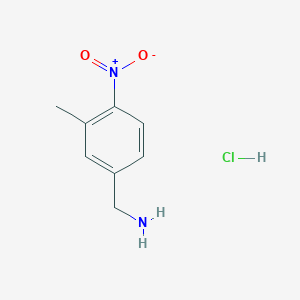

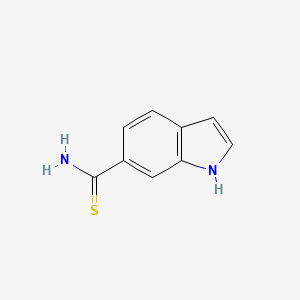
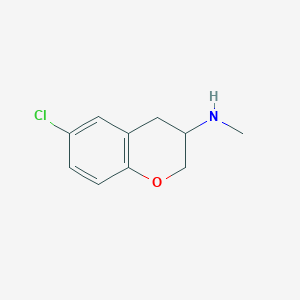
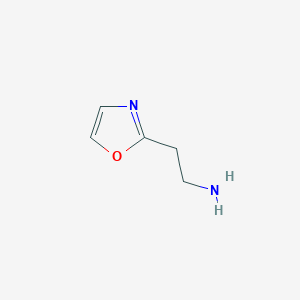

![1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone](/img/structure/B1504191.png)
